REACTION_CXSMILES
|
N[C:2]1[C:3]([Cl:19])=[CH:4][C:5]([F:18])=[C:6]([N:8]2[C:12](=[O:13])[N:11]([CH:14]([F:16])[F:15])[C:10]([CH3:17])=[N:9]2)[CH:7]=1.[ClH:20].[C:21]([OH:25])(=[O:24])[CH:22]=[CH2:23].[Cl-].[Li+].N([O-])=O.[Na+]>CC(C)=O>[Cl:20][CH:22]([CH2:23][C:2]1[CH:7]=[C:6]([N:8]2[C:12](=[O:13])[N:11]([CH:14]([F:16])[F:15])[C:10]([CH3:17])=[N:9]2)[C:5]([F:18])=[CH:4][C:3]=1[Cl:19])[C:21]([OH:25])=[O:24] |f:3.4,5.6|
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC(=C(C1)N1N=C(N(C1=O)C(F)F)C)F)Cl
|
Name
|
|
Quantity
|
700 g
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
cuprous chloride
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a reaction flask was added
|
Type
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DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a temperature between 0˜5° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for additional 0.5 hour
|
Duration
|
0.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 1000 ml of methyl benzene
|
Type
|
WASH
|
Details
|
washed with 300 ml of water and twice with 300 ml of a 5% diluted hydrochloride acid
|
Type
|
CONCENTRATION
|
Details
|
with 400 ml of water, and then concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
crystallized products
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)O)CC1=C(C=C(C(=C1)N1N=C(N(C1=O)C(F)F)C)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 g | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |